molecular formula C27H31ClO16 B190933 Delphinidin 3-rutinoside CAS No. 15674-58-5

Delphinidin 3-rutinoside

Cat. No. B190933
CAS RN: 15674-58-5
M. Wt: 647 g/mol
InChI Key: ZOQQFMKYEOHRMC-KFOCXKDFSA-N
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Description

Delphinidin 3-rutinoside (D3R) is a type of anthocyanin, a class of flavonoids that naturally occur as water-soluble compounds in plants . D3R is responsible for the purple-colored pigment found in various fruits and vegetables such as berries, eggplant, roselle, and wine . It exists in different glycosidic forms and is known for its potent antiproliferative activity .


Synthesis Analysis

The biosynthesis of D3R involves the anthocyanin biosynthetic pathway, which is well-studied in Solanaceous vegetables . Key enzymes such as chalcone isomerase (CHS), flavonoid 3′-hydroxylase (F3′H), and dihydroflavonol 4-reductase (DFR) play critical roles in the formation of anthocyanins .


Molecular Structure Analysis

D3R is a polyphenolic compound that presents oxygen (first position) and is linked to the sugar moiety in the 3-O-β- position of the C ring . The structural difference among the six mentioned anthocyanidins is the substitution at C-3′ and C-5′ by hydrogen, hydroxyl, or methyoxyl group .


Chemical Reactions Analysis

Anthocyanin accumulation is determined by the balance between biosynthesis and degradation . While the anthocyanin biosynthetic pathway has been well-studied, more research is needed on the inhibition of biosynthesis and, in particular, the anthocyanin degradation mechanisms .


Physical And Chemical Properties Analysis

D3R has a molar mass of 646.98 g/mol and a melting point of 150 °C . It is stored at temperatures below -15°C .

Scientific Research Applications

Relaxation of Bovine Ciliary Smooth Muscle

Delphinidin-3-rutinoside (D3R) has been found to relax bovine ciliary smooth muscle. This effect is mediated through the activation of the endothelin B (ETB) receptor and the nitric oxide/cyclic GMP pathway, contributing to a decrease in myosin light chain phosphorylation and consequently causing muscle relaxation (Matsumoto et al., 2005).

Bioavailability and Excretion in Rats

Studies have shown that ingested delphinidin-3-rutinoside is primarily excreted in urine in its intact form and in bile as a methylated form in rats. This research contributes to understanding the pharmacokinetic bioavailability of delphinidin-3-rutinoside, indicating that it is metabolized differently from other anthocyanins (Matsumoto et al., 2006).

Direct Absorption in Rats and Humans

Delphinidin 3-rutinoside is directly absorbed in rats and humans, appearing in the blood as the intact form. This insight is crucial for understanding its potential health benefits and bioactive properties (Matsumoto et al., 2001).

Enhancement of Lipophilic Properties and Antioxidant Capacity

Enzymatic acylation of delphinidin-3-rutinoside enhances its lipophilic properties and antioxidant capacity. This modification could be beneficial in food and pharmaceutical applications to improve stability and efficacy (Yang et al., 2019).

Antioxidant Activity in Liposome Oxidation

Delphinidin-3-rutinoside has demonstrated significant antioxidant activity, particularly in inhibiting lipid peroxidation in liposomal membranes. This finding underscores its potential use as a natural antioxidant in various applications (Gabrielska & Oszmiański, 2005).

Induction of Necrosis in Hepatocellular Carcinoma Cells

Delphinidin can induce necrosis in hepatocellular carcinoma cells, particularly in the presence of 3-methyladenine, an autophagy inhibitor. This suggests its potential application in cancer treatment strategies (Feng et al., 2010).

Enhancement of Anti-Angiogenic Effects

Encapsulation of delphinidin within small extracellular vesicles enhances its anti-angiogenic effects, suggesting a novel approach for delivering delphinidin to target angiogenesis-related diseases, including cancer (Barkallah et al., 2021).

Future Directions

Future research could focus on studying food supplements and nutraceuticals containing anthocyanins and anthocyanidins, due to their health properties and biological activities . There is also a need for more data concerning the combined effects of D3R with other phenolic compounds . Furthermore, it would be interesting to study the effect of D3R freshly extracted from blackcurrant berries to confirm these results and make recommendations about the amount of the fruit that could be included in the diet to reduce the risk of gastric and intestinal cancers .

properties

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16.ClH/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9;/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33);1H/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQFMKYEOHRMC-KFOCXKDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935523
Record name Delphinidin-3-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

647.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delphinidin 3-rutinoside

CAS RN

15674-58-5
Record name Delphinidin 3-rutinoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15674-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delphinidin-3-rutinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015674585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin-3-rutinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80935523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-RUTINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I4SV29842
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
H Matsumoto, H Inaba, M Kishi… - Journal of agricultural …, 2001 - ACS Publications
Four components of black currant anthocyanins (BCA), delphinidin 3-O-β-rutinoside (D3R), cyanidin 3-O-β-rutinoside (C3R), delphinidin 3-O-β-glucoside (D3G), and cyanidin 3-O-β-…
Number of citations: 438 pubs.acs.org
T Tani, S Nishikawa, M Kato… - Food Science & Nutrition, 2017 - Wiley Online Library
… Our previous study found that the anthocyanin delphinidin 3‐rutinoside (D3R) significantly increases GLP ‐1 secretion in GLUT ag cells (enteroendocrine L cell line). Blackcurrants are …
Number of citations: 46 onlinelibrary.wiley.com
H Matsumoto, T Ichiyanagi, H Iida, K Ito… - Journal of agricultural …, 2006 - ACS Publications
… delphinidin-3-rutinoside. Figure 2 … delphinidin-3-rutinoside. When the absorbance of the eluate was monitored at 520 nm, the only peaks we observed were a delphinidin-3-rutinoside …
Number of citations: 70 pubs.acs.org
M Kato, T Tani, N Terahara, T Tsuda - PLoS One, 2015 - journals.plos.org
… In the present study, we demonstrated that delphinidin 3-rutinoside (D3R) significantly increased GLP-1 secretion in GLUTag cells, and clarified the structure-activity relationship using …
Number of citations: 90 journals.plos.org
B Miladinovic, MÂ Faria, M Ribeiro, MMC Sobral… - Molecules, 2023 - mdpi.com
Blackcurrant berries (Rigrum L.) are of great interest for food scientists/technologists as a source of delphinidin-3-rutinoside (D3R). This is an uncommon phenolic compound in diets …
Number of citations: 2 www.mdpi.com
F Tatsuzawa, T Ando, N Saito, T Kanaya, H Kokubun… - Phytochemistry, 2000 - Elsevier
… Alkaline hydrolysis of pigments 25 and 26 yielded only delphinidin 3-rutinoside-5-glucoside as their deacyl anthocyanins, as determined by HPLC analysis; pigment 25 gave glucosyl-p-…
Number of citations: 23 www.sciencedirect.com
L Casati, F Pagani, M Fibiani, R Lo Scalzo… - European journal of …, 2019 - Springer
… This study was undertaken to investigate the effects of purified delphinidin-3-rutinoside (D3R), isolated from Solanum melongena L., on osteoblast viability and differentiation in basal …
Number of citations: 23 link.springer.com
H Matsumoto, KE Kamm, JT Stull, H Azuma - Experimental eye research, 2005 - Elsevier
Delphinidin-3-rutinoside (D3R) is the major anthocyanin component in blackcurrant (Ribes nigrum L.) fruits. We investigated the relaxation mechanism of D3R in bovine ciliary smooth …
Number of citations: 76 www.sciencedirect.com
C Fan, N Li, X Cao, L Wen - Journal of food science, 2020 - Wiley Online Library
… Among these anthocyanins, delphinidin-3-rutinoside (Tulipanin… Additionally, purified delphinidin-3-rutinoside could be a … Majority of the activity studies of delphinidin-3-rutinoside …
Number of citations: 6 ift.onlinelibrary.wiley.com
NMA Hassimotto, MI Genovese, FM Lajolo - Nutrition research, 2008 - Elsevier
The mechanism of uptake of anthocyanins (as well as the type) from food in the intestine is not clear. Anthocyanin-rich extract from wild mulberry, composed of cyanidin-3-glucoside (79…
Number of citations: 170 www.sciencedirect.com

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